molecular formula C13H20ClNO B6344071 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-98-0

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride

Cat. No.: B6344071
CAS No.: 1240590-98-0
M. Wt: 241.76 g/mol
InChI Key: XEJPNHPGLAMKLP-WVLIHFOGSA-N
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Description

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.1233420 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound characterized by a propyl amine functional group linked to a propene chain with a methoxyphenyl substituent. Its molecular formula is C₁₃H₂₀ClNO, and it has a molecular weight of approximately 241.76 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.

The compound features a double bond between the second and third carbon atoms of the propene chain, which contributes to its reactivity. The presence of the methoxy group (-OCH₃) on the phenyl ring influences the electronic properties of the molecule, potentially affecting its interactions with biological targets.

Synthesis

The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves:

  • Starting Materials : Propylamine and 2-methoxyphenylprop-2-enal.
  • Reaction Conditions : The reaction is performed under controlled conditions, often using catalysts to facilitate the formation of the desired product.
  • Formation of Hydrochloride Salt : The resultant amine is treated with hydrochloric acid to produce the hydrochloride salt.

Biological Activity

The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride remains under-researched, but insights can be drawn from studies on structurally similar compounds.

Antimicrobial Activity

Research on related alkaloids indicates potential antibacterial and antifungal properties. For instance, alkaloids have shown effectiveness against various pathogenic microorganisms by disrupting cell membrane integrity and inhibiting efflux pumps .

CompoundActivityMinimum Inhibitory Concentration (MIC)
SanguinarineAntibacterial75 µg/mL against B. subtilis
BerberineAntifungal0.04 M against Candida albicans
PiperineAntibacterial<125 µg/mL against E. coli

The mechanism through which compounds like (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may exert their effects includes:

  • Membrane Permeability : High lipophilicity allows these compounds to penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Efflux Pumps : Similar compounds have been shown to inhibit bacterial efflux pumps, enhancing their antimicrobial efficacy .

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h4-9,14H,3,10-11H2,1-2H3;1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPNHPGLAMKLP-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.